molecular formula C8H19NS B14431609 4-(Diethylamino)butane-1-thiol CAS No. 79825-63-1

4-(Diethylamino)butane-1-thiol

Cat. No.: B14431609
CAS No.: 79825-63-1
M. Wt: 161.31 g/mol
InChI Key: YFLGELAXNLBLJE-UHFFFAOYSA-N
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Description

4-(Diethylamino)butane-1-thiol is an organosulfur compound characterized by the presence of a thiol group (-SH) and a diethylamino group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Diethylamino)butane-1-thiol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutane-1-thiol with diethylamine under basic conditions. The reaction typically proceeds as follows:

4-ClC4H9SH+(C2H5)2NHThis compound+HCl\text{4-ClC}_4\text{H}_9\text{SH} + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{this compound} + \text{HCl} 4-ClC4​H9​SH+(C2​H5​)2​NH→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Diethylamino)butane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form corresponding thiolates.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides.

    Reduction: Formation of thiolates.

    Substitution: Formation of substituted amines.

Scientific Research Applications

4-(Diethylamino)butane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in biochemical assays and as a probe for thiol-containing biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Diethylamino)butane-1-thiol involves its interaction with molecular targets through its thiol and amino groups. The thiol group can form covalent bonds with electrophilic centers, while the amino group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    Butane-1-thiol: Similar structure but lacks the diethylamino group.

    4-(Dimethylamino)butane-1-thiol: Similar structure but with dimethylamino instead of diethylamino group.

    1,4-Butanedithiol: Contains two thiol groups but lacks the amino group.

Properties

CAS No.

79825-63-1

Molecular Formula

C8H19NS

Molecular Weight

161.31 g/mol

IUPAC Name

4-(diethylamino)butane-1-thiol

InChI

InChI=1S/C8H19NS/c1-3-9(4-2)7-5-6-8-10/h10H,3-8H2,1-2H3

InChI Key

YFLGELAXNLBLJE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCCS

Origin of Product

United States

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